

Technical Whitepaper: Characterization and Application of 4-Chloro-2,3-difluorophenol

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Compound of Interest

Compound Name: 4-Chloro-2,3-difluorophenol

CAS No.: 1261634-63-2

Cat. No.: B1459376

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Executive Summary

4-Chloro-2,3-difluorophenol (CAS: 1261634-63-2) represents a critical scaffold in modern medicinal chemistry, particularly in the design of bioisosteres for metabolically labile aromatic rings. Its utility stems from the strategic placement of fluorine atoms, which modulate pKa, lipophilicity, and metabolic stability, combined with a chlorine handle at the para position that facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

This technical guide provides a rigorous analysis of its molecular weight dynamics, synthetic methodologies, and analytical validation protocols, designed for researchers requiring high-fidelity data for drug development workflows.

Physicochemical Profile & Molecular Weight Analysis

Precision Molecular Weight Calculation

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying on a single "average" molecular weight is insufficient. The presence of Chlorine-35 and Chlorine-37

isotopes creates a distinct isotopic envelope that must be accounted for in analytical deconvolution.

Molecular Formula:

[1][2]

Element	Isotope	Mass (Da)	Abundance	Contribution
Carbon		12.00000	98.93%	72.000
Hydrogen		1.00783	99.98%	3.023
Fluorine		18.99840	100.00%	37.997
Oxygen		15.99491	99.76%	15.995
Chlorine		34.96885	75.76%	34.969
Chlorine		36.96590	24.24%	(Alternative Peak)

- Monoisotopic Mass (): 163.984 Da
- Average Molecular Weight: 164.54 g/mol [1]
- Isotopic Pattern: A characteristic 3:1 intensity ratio (M : M+2) is observed in Mass Spectrometry due to the Cl isotope distribution.

Key Physical Properties

- Physical State: Crystalline solid or low-melting mass (dependent on purity).
- Lipophilicity (CLogP): ~2.64 (Predicted). This value indicates moderate permeability, suitable for CNS-active drug discovery programs.
- Acidity (pKa): The presence of two fluorine atoms ortho/meta to the phenol and a chlorine para significantly increases acidity compared to phenol (pKa ~10). **4-Chloro-2,3-**

difluorophenol is expected to have a pKa in the range of 7.5–8.5, enhancing solubility at physiological pH compared to non-fluorinated analogs.

Synthetic Methodology

The synthesis of **4-Chloro-2,3-difluorophenol** requires precise regiochemical control to avoid over-chlorination or substitution at the incorrect position. The most robust pathway involves the electrophilic aromatic substitution of 2,3-difluorophenol.

Reaction Pathway: Regioselective Chlorination

The hydroxyl group (-OH) is a strong ortho, para-activator. However, the ortho position (C6) is sterically crowded and electronically deactivated by the adjacent fluorine at C5 (meta to OH). The para position (C4) is the most favorable site for electrophilic attack.

Reagents:

- Substrate: 2,3-Difluorophenol^{[2][3]}
- Chlorinating Agent: Sulfuryl Chloride () or N-Chlorosuccinimide (NCS)
- Solvent: Dichloromethane (DCM) or Acetonitrile ()
- Catalyst: Triflic acid (optional, for activation)

Synthesis Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow for synthesizing and purifying the target compound.



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Figure 1: Synthetic workflow for the regioselective chlorination of 2,3-difluorophenol using sulfuryl chloride.

Protocol: Step-by-Step

- Preparation: Dissolve 2,3-difluorophenol (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere.
- Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (, 1.05 eq) dropwise over 30 minutes. The slow addition prevents the formation of polychlorinated byproducts.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of starting material via TLC or HPLC.
- Workup: Quench the reaction with saturated sodium bicarbonate () solution. Extract the aqueous layer with DCM (3x).
- Purification: Dry the combined organics over and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes) to isolate the 4-chloro isomer from trace 6-chloro byproducts.

Analytical Characterization & Validation

Validating the identity of **4-Chloro-2,3-difluorophenol** requires distinguishing it from its structural isomers (e.g., 5-chloro or 6-chloro variants).

Nuclear Magnetic Resonance (NMR)

The

NMR spectrum is distinct due to the coupling patterns between the aromatic protons and the fluorine atoms.

- Proton A (H5): Appears as a complex multiplet due to coupling with H6 (ortho), F3 (meta), and F2 (para).

- Proton B (H6): Appears as a multiplet coupling with H5 (ortho) and F2 (meta).
- Key Diagnostic: The coupling constant

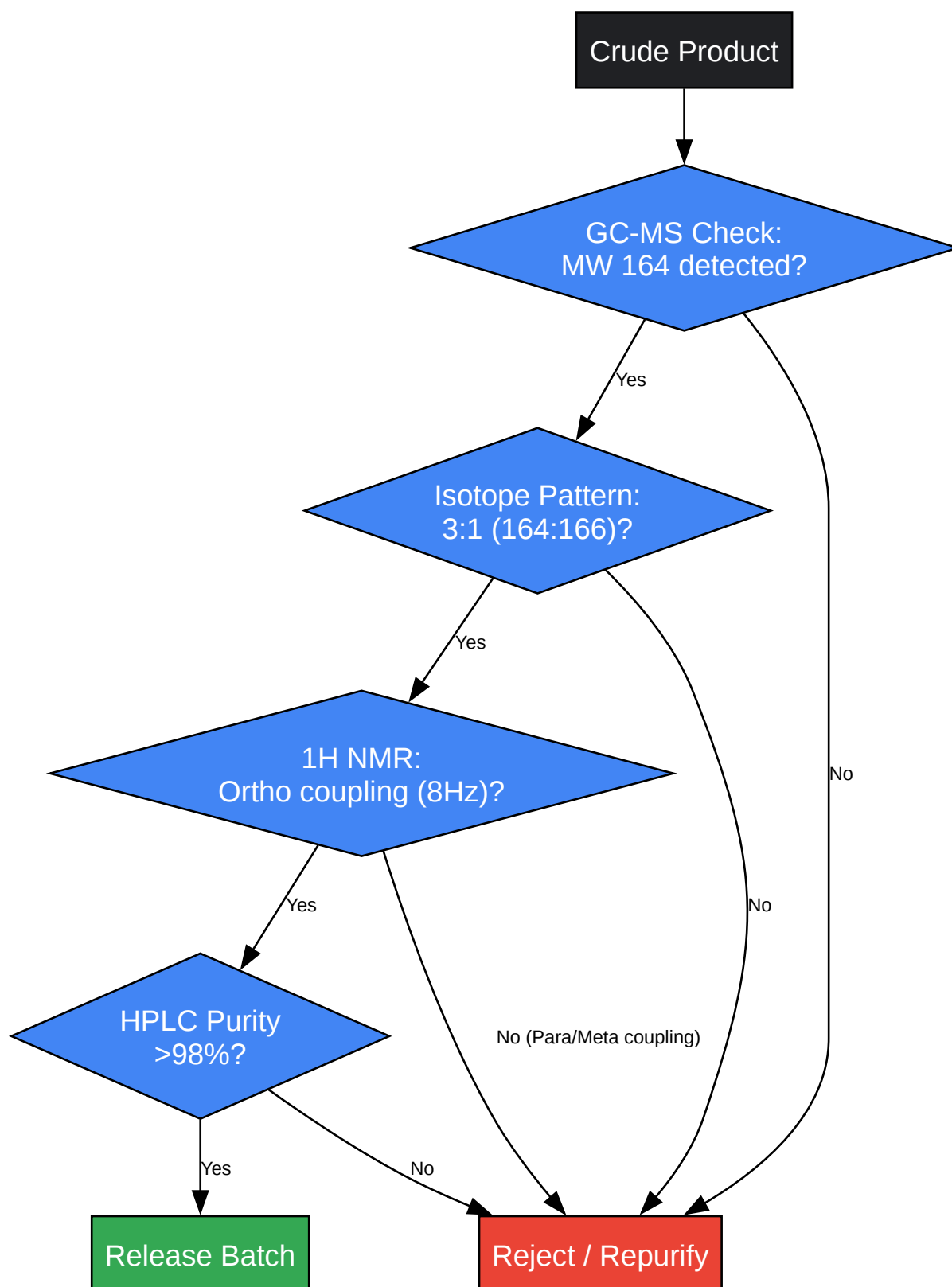
between H5 and H6 is typically 8–9 Hz (ortho coupling). If the chlorine were at position 5, the protons would be para to each other, resulting in a much smaller coupling constant (~0–2 Hz), which is not observed here.

Mass Spectrometry (GC-MS / LC-MS)

- Parent Ion: m/z 164 (M^+) and 166 ($M+2$).
- Fragmentation: Loss of CO (28 Da) and HCl are common fragmentation pathways for chlorophenols.

Analytical Logic Tree

The following diagram outlines the quality control decision process to ensure batch release.



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Figure 2: Analytical decision tree for confirming the identity and purity of **4-Chloro-2,3-difluorophenol**.

Applications in Drug Development[6][7]

Bioisosterism and Metabolic Stability

In medicinal chemistry, the **4-Chloro-2,3-difluorophenol** moiety serves as a robust bioisostere for standard phenols or chlorophenols.

- **Metabolic Blockade:** The C4-Chlorine and C2,C3-Fluorine atoms block the most metabolically susceptible positions on the ring, preventing Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.
- **Electronic Modulation:** The electron-withdrawing nature of the halogens lowers the electron density of the aromatic ring, which can reduce the potential for toxic metabolite formation (e.g., quinone methides).

Scaffold for Cross-Coupling

The phenolic hydroxyl group can be protected (e.g., as a methyl ether or triflate), allowing the chlorine at the 4-position to undergo palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). This allows the rapid elaboration of the core into complex biaryl drug candidates.

Safety and Handling

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[4]
Eye Damage	H318	Causes serious eye damage. [3]
Inhalation	H332	Harmful if inhaled.[3]

Handling Protocol:

- Always handle inside a chemical fume hood.
- Wear nitrile gloves, safety goggles, and a lab coat.
- In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123051, 2,4-Difluorophenol (Isomer Analog Data). Retrieved from [[Link](#)]

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Sources

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